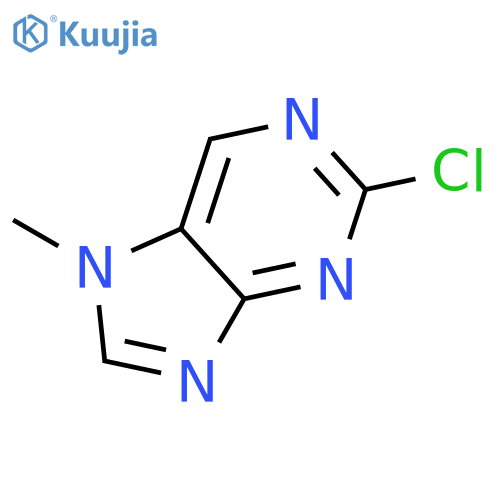Cas no 55286-05-0 (2-chloro-7-methyl-7H-Purine)

2-chloro-7-methyl-7H-Purine structure
商品名:2-chloro-7-methyl-7H-Purine
CAS番号:55286-05-0
MF:C6H5ClN4
メガワット:168.583698987961
MDL:MFCD21336457
CID:1113836
PubChem ID:13032369
2-chloro-7-methyl-7H-Purine 化学的及び物理的性質
名前と識別子
-
- 2-chloro-7-methyl-7H-Purine
- AS-59155
- EN300-6189717
- SCHEMBL24076864
- CS-0172969
- N13371
- Z1486021884
- 55286-05-0
- AKOS030632018
- 2-chloro-7-methylpurine
- 7-Methyl-2-chlorpurin
- DB-192807
- MFCD21336457
-
- MDL: MFCD21336457
- インチ: InChI=1S/C6H5ClN4/c1-11-3-9-5-4(11)2-8-6(7)10-5/h2-3H,1H3
- InChIKey: DFYLWHVIJWMKOS-UHFFFAOYSA-N
- ほほえんだ: CN1C=NC2=NC(=NC=C21)Cl
計算された属性
- せいみつぶんしりょう: 168.0202739g/mol
- どういたいしつりょう: 168.0202739g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 43.6Ų
2-chloro-7-methyl-7H-Purine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM233687-25g |
2-Chloro-7-methyl-7H-purine |
55286-05-0 | 97% | 25g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | D544383-1g |
2-chloro-7-methyl-7H-Purine |
55286-05-0 | 97% | 1g |
$430 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1106057-5g |
2-chloro-7-methyl-7H-Purine |
55286-05-0 | 95% | 5g |
$1000 | 2024-07-23 | |
| eNovation Chemicals LLC | D545478-10g |
2-chloro-7-methyl-7H-Purine |
55286-05-0 | 97% | 10g |
$1600 | 2024-05-24 | |
| eNovation Chemicals LLC | D544383-2g |
2-chloro-7-methyl-7H-Purine |
55286-05-0 | 97% | 2g |
$650 | 2024-07-28 | |
| eNovation Chemicals LLC | D544383-5g |
2-chloro-7-methyl-7H-Purine |
55286-05-0 | 97% | 5g |
$1250 | 2024-07-28 | |
| Enamine | EN300-6189717-0.1g |
2-chloro-7-methyl-7H-purine |
55286-05-0 | 95% | 0.1g |
$228.0 | 2023-05-30 | |
| eNovation Chemicals LLC | D545478-25g |
2-chloro-7-methyl-7H-Purine |
55286-05-0 | 97% | 25g |
$2800 | 2024-05-24 | |
| 1PlusChem | 1P003AJ8-100mg |
2-chloro-7-methyl-7H-Purine |
55286-05-0 | 95% | 100mg |
$157.00 | 2025-02-19 | |
| abcr | AB555929-1g |
2-Chloro-7-methyl-7H-purine; . |
55286-05-0 | 1g |
€1007.50 | 2025-02-20 |
2-chloro-7-methyl-7H-Purine 関連文献
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
55286-05-0 (2-chloro-7-methyl-7H-Purine) 関連製品
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:55286-05-0)2-chloro-7-methyl-7H-Purine

清らかである:99%
はかる:1g
価格 ($):374.0